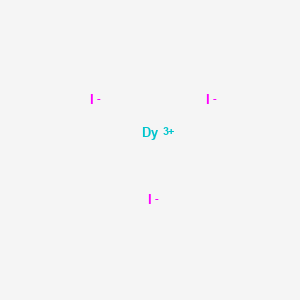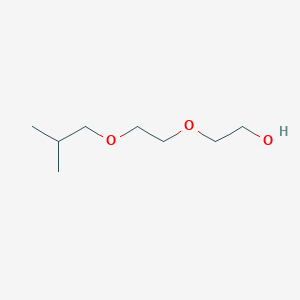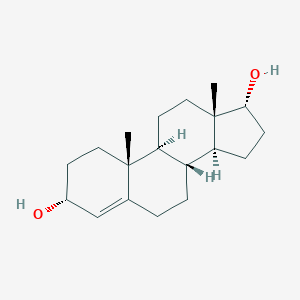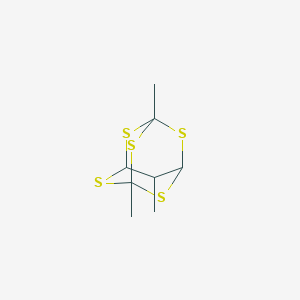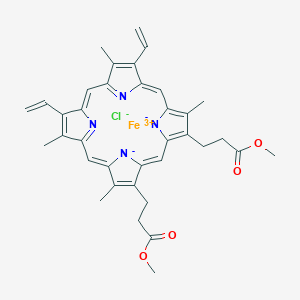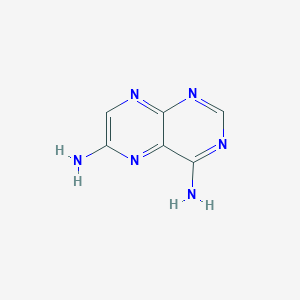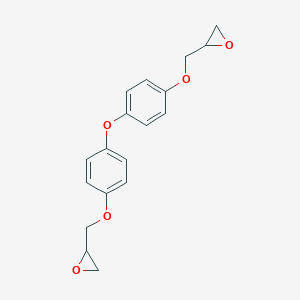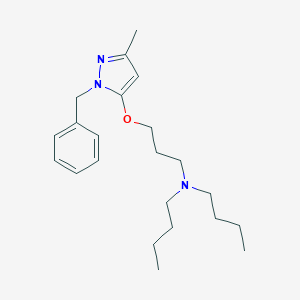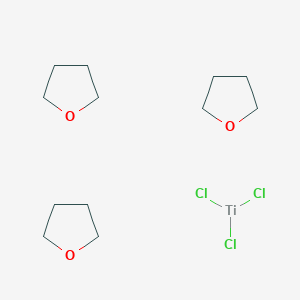![molecular formula C20H28O3 B090774 (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one CAS No. 15959-13-4](/img/structure/B90774.png)
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one is a diterpenoid compound derived from kaurene. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one typically involves the hydroxylation of kaurene. One common method is the microbiological hydroxylation using Rhizopus arrhizus, which converts kaurene into this compound through a series of enzymatic reactions . The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using engineered microorganisms. These microorganisms are genetically modified to express high levels of the enzymes required for the hydroxylation of kaurene. This method is preferred due to its efficiency and environmental friendliness .
化学反应分析
Types of Reactions: (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the hydroxyl groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Various organic reagents can be used depending on the desired functional group to be introduced.
Major Products Formed:
- Dihydroxykaurenolide
- Trihydroxykaurenolide
- Substituted kaurenolides with enhanced biological activities
科学研究应用
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one has a wide range of applications in scientific research:
- Chemistry: It serves as a precursor for synthesizing more complex diterpenoid compounds.
- Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
- Medicine: Due to its anti-inflammatory and anticancer properties, this compound is being investigated for therapeutic applications in treating various diseases .
- Industry: It is used in the production of bioactive compounds and as a lead compound for drug development .
作用机制
The mechanism of action of (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
- 7alpha-Hydroxycholesterol
- 7beta-Hydroxykaurenolide
- Kaur-16-en-19-oic acid
Comparison: (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. For instance, 7alpha-Hydroxycholesterol is primarily involved in cholesterol metabolism, whereas this compound exhibits broader biological activities, including antiviral and anticancer properties .
属性
CAS 编号 |
15959-13-4 |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-16,21H,1,4-10H2,2-3H3/t12-,13+,14-,15+,16-,18+,19-,20+/m1/s1 |
InChI 键 |
AHKUFTRUMQKIPH-JDYPGNFISA-N |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
手性 SMILES |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)C |
规范 SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


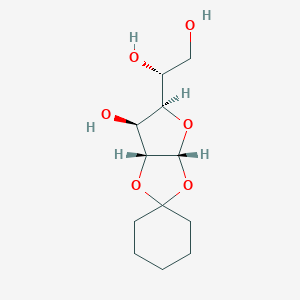
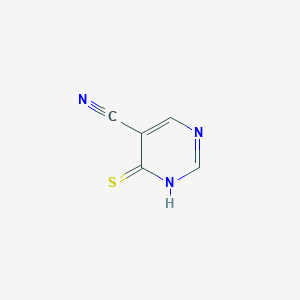
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
